N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide group, a chloro substituent, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the amidation reaction with 4-aminobenzamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamidophenyl)-5-bromofuran-2-carboxamide
- 2-Phenyl substituted Benzimidazole derivatives
- 3-acetoxy-2-methyl benzamides
Uniqueness
N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a chloro group allows for versatile chemical modifications and potential therapeutic applications that are not as easily achievable with similar compounds.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-17-11-6-14(12-18(17)24(27)28)20(26)23-16-9-7-15(8-10-16)22-19(25)13-4-2-1-3-5-13/h1-12H,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDXVOXVDKOOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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